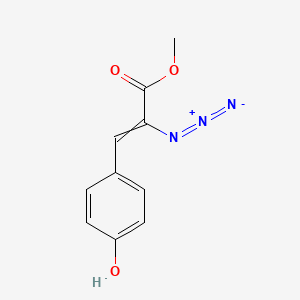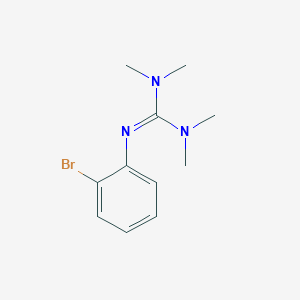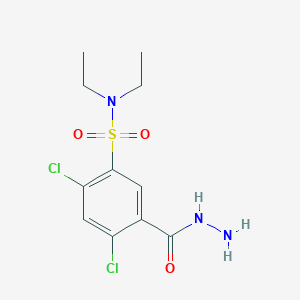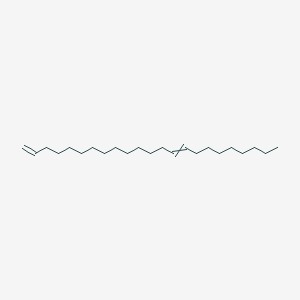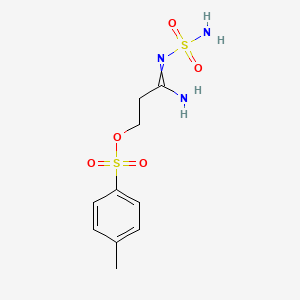
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate is a complex organic compound featuring both amino and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common approach is to start with 4-methylbenzene-1-sulfonyl chloride, which undergoes a series of reactions including nucleophilic substitution and amination to introduce the amino and sulfamoylimino groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The amino and sulfonate groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonate derivatives: Compounds with similar sulfonate groups but different substituents.
Amino-sulfonate compounds: Molecules that contain both amino and sulfonate functional groups.
Uniqueness
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
105683-47-4 |
|---|---|
Molecular Formula |
C10H15N3O5S2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3-amino-3-sulfamoyliminopropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H15N3O5S2/c1-8-2-4-9(5-3-8)19(14,15)18-7-6-10(11)13-20(12,16)17/h2-5H,6-7H2,1H3,(H2,11,13)(H2,12,16,17) |
InChI Key |
DFTAVDATGDWJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(=NS(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
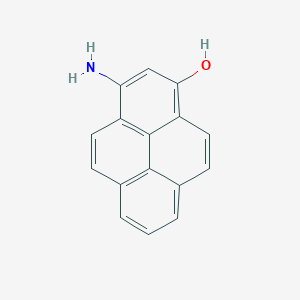
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
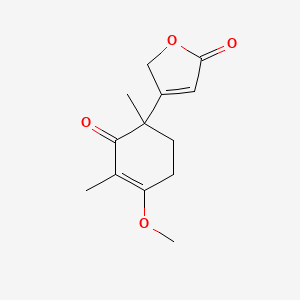

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
